molecular formula C13H22Cl2N2O3 B13414405 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate

Cat. No.: B13414405
M. Wt: 325.2 g/mol
InChI Key: XMWFNFPYOSDROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties:
The compound 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate (CAS: 106261-49-8) is a benzoic acid derivative featuring a methylpiperazinylmethyl substituent at the para position. Its dihydrochloride salt form enhances solubility and stability, while the 0.5 hydrate indicates partial water incorporation in the crystalline lattice. The molecular formula is C₁₃H₁₈N₂O₂·2HCl·0.5H₂O, with a molecular weight of 342.71 g/mol (calculated from ).

Crystallographic Features:
A study by Jasinski et al. (2009) revealed that its crystal structure exhibits dual chlorine-bifurcated hydrogen bonds (Cl···H–(N,O)), which stabilize the lattice and influence its physicochemical behavior . This structural motif is critical for applications requiring precise molecular packing, such as drug formulation.

Safety and Handling:
Classified under GHS hazard categories H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), it mandates protective equipment (gloves, goggles) and ventilation during handling .

Commercial Availability:
Suppliers like Otto Chemie Pvt Ltd and Fujifilm Wako Pure Chemical Corporation list it at ≥95% purity, with pricing reflecting its specialized synthesis (e.g., ~JPY 70,800/g from Kanto Reagents) .

Properties

Molecular Formula

C13H22Cl2N2O3

Molecular Weight

325.2 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrate;dihydrochloride

InChI

InChI=1S/C13H18N2O2.2ClH.H2O/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H;1H2

InChI Key

XMWFNFPYOSDROW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate typically involves the condensation of 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like n-butanol, and the product is obtained through subsequent purification steps .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and purification techniques ensures high yield and purity of the final product. The process may involve the use of automated reactors and advanced separation methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate involves its interaction with specific molecular targets. In the case of its use in the synthesis of imatinib, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Imatinib works by inhibiting the BCR-ABL tyrosine kinase, a protein that promotes the growth of cancer cells .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule but differ in substituents, salt forms, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Differences
Target Compound 106261-49-8 C₁₃H₁₈N₂O₂·2HCl·0.5H₂O 342.71 Not reported ≥95% Dihydrochloride salt, 0.5 hydrate
4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid HCl hydrate 303134-03-4 C₁₃H₁₈N₂O₂·HCl·H₂O 288.76 239–241 ≥95% Diazepine ring instead of piperazine
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 C₁₂H₁₆N₂O₂ 220.26 187–190 ≥97% Meta-substituted piperazine; free acid form
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol 622381-65-1 C₁₃H₂₀N₂O 220.31 96–98 Not listed Hydroxymethyl group replaces carboxylic acid

Biological Activity

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS No. 106261-49-8) is a compound of interest in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active substances, including kinase inhibitors. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20Cl2N2O2
  • Molecular Weight : 307.22 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a piperazine derivative, which is crucial for its biological interactions.

The biological activity of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer.

Inhibition Profiles

Research indicates that this compound exhibits inhibitory activity against several kinases:

  • Pim Kinases : Demonstrated potent inhibition with IC50 values in the low nanomolar range.
  • FGFR1 and FGFR2 : Exhibits significant enzymatic inhibition with IC50 values less than 4.1 nM for FGFR1 and approximately 2.0 nM for FGFR2 .

Biological Activity Assessment

The biological effects of this compound have been evaluated through various in vitro and in vivo studies, highlighting its potential therapeutic applications.

Antitumor Activity

A study demonstrated that derivatives containing the piperazine moiety, similar to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, showed significant antitumor activity against various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MM1.S (multiple myeloma).
  • IC50 Values : The compound exhibited an IC50 value of approximately 0.64 μM against MM1.S cells, indicating moderate potency .

Case Studies

  • Colon Cancer Model : In mouse models of colon cancer, compounds derived from this structure were effective in reducing tumor growth significantly compared to controls.
  • Multiple Myeloma : Studies have shown that the compound can inhibit cell proliferation in multiple myeloma cell lines, suggesting its utility in hematological malignancies.

Safety and Toxicity

While the compound shows promise as a therapeutic agent, safety assessments indicate potential toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302), causing skin irritation (H315) and eye irritation (H319) .

Summary Table of Biological Activities

Biological ActivityTarget/Cell LineIC50 Value
Antitumor ActivityHCT116 (Colon Cancer)Not specified
Antiproliferative ActivityMM1.S (Multiple Myeloma)0.64 μM
Kinase InhibitionFGFR1<4.1 nM
Kinase InhibitionFGFR22.0 ± 0.8 nM

Q & A

Q. How can the hydrate form of this compound be experimentally confirmed?

To confirm the 0.5 hydrate stoichiometry, use thermogravimetric analysis (TGA) to quantify weight loss upon dehydration. Complement this with Karl Fischer titration for precise water content measurement. X-ray powder diffraction (XRPD) can further validate crystallinity and hydrate structure by comparing experimental patterns with simulated data from single-crystal studies .

Q. What handling precautions are critical for this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods or well-ventilated areas to prevent inhalation of dust. Store in airtight containers at 2–8°C, protected from moisture and light. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. Which analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for quantifying impurities. Pair this with mass spectrometry (MS) for structural confirmation of degradation products. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can resolve proton environments and verify molecular integrity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

If conflicting crystallographic models arise (e.g., disordered solvent or counterion placement), employ the SHELXL refinement suite to test alternative hypotheses. Use Hirshfeld surface analysis to validate intermolecular interactions and hydrogen bonding networks. Cross-validate with solid-state NMR to resolve ambiguities in proton positions .

Q. What synthetic strategies are effective for preparing derivatives of this compound?

Reductive amination between 4-(bromomethyl)benzoic acid and 4-methylpiperazine is a common route. Optimize reaction conditions (e.g., sodium cyanoborohydride in methanol, 24 hr at 60°C) to improve yield. For functionalization, employ Suzuki-Miyaura coupling at the benzoic acid moiety using palladium catalysts .

Q. How does this compound behave in drug degradation studies?

As an imatinib impurity, monitor its formation under accelerated stability conditions (40°C/75% RH for 6 months). Use forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Quantify via HPLC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) and correlate degradation kinetics with Arrhenius modeling .

Q. What methodologies address solubility discrepancies in pharmacological assays?

If solubility varies across studies, pre-saturate solutions in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Use dynamic light scattering (DLS) to detect aggregation. For low aqueous solubility, employ co-solvents (≤10% DMSO) or nanoformulation techniques (e.g., liposomal encapsulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.